molecular formula C8H15N3O B3232662 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine CAS No. 1344080-35-8

1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B3232662
CAS No.: 1344080-35-8
M. Wt: 169.22
InChI Key: COEAVTSKXUMSES-UHFFFAOYSA-N
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Description

Contextualization within Pyrazole (B372694) Chemistry

The significance of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine is best understood by examining its foundational structure: the pyrazole ring. This aromatic five-membered ring, containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development. nih.govnih.gov

Historical Perspectives and Significance of Pyrazole Scaffolds in Research

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first described this class of compounds. wikipedia.orgmdpi.com A classic synthesis method was later developed by Hans von Pechmann in 1898. wikipedia.org Since their discovery, pyrazole derivatives have become integral to pharmacology. Their versatile structure allows for a wide range of biological activities, leading to their incorporation in numerous commercially significant drugs. nih.govresearchgate.net

The pyrazole nucleus is a key component in various therapeutic agents, including the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole. nih.gov The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the scaffold's presence in nature. nih.gov The broad spectrum of pharmacological activities associated with pyrazoles—ranging from anticancer and antimicrobial to anti-inflammatory and antidepressant effects—cements their importance in medicinal chemistry. nih.govmdpi.comchemrevlett.com

Structural Classification and Unique Features of Pyrazol-3-amines

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. mdpi.com This structure is planar and possesses 6π-electrons, conferring aromatic stability. chemicalbook.com A key feature of N-unsubstituted pyrazoles is their ability to exhibit tautomerism, where a proton can move between the two nitrogen atoms. mdpi.commdpi.com The pyrazole ring contains a basic, "pyridine-like" sp2-hybridized nitrogen atom and a non-basic, "pyrrole-like" nitrogen atom whose lone pair is involved in the aromatic system. mdpi.commdpi.com

The subject compound is a pyrazol-3-amine, meaning it has an amine group (-NH2) attached to the C3 position of the pyrazole ring. Aminopyrazoles are a crucial subclass of pyrazoles, often serving as versatile starting materials for the synthesis of more complex, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.comarkat-usa.orgresearchgate.net The reactivity of the aminopyrazole core is of great interest, as the amino group can be readily functionalized, allowing for the creation of diverse chemical libraries for drug discovery. mdpi.comchim.it 3-aminopyrazoles, in particular, are widely reported as anticancer and anti-inflammatory agents. mdpi.com

Rationale for Investigating this compound

While detailed research on this compound is not prominent, the rationale for its investigation can be inferred from its structure. The synthesis of novel, substituted pyrazole derivatives is a common strategy in drug discovery to explore new chemical space and optimize pharmacological properties. chemrevlett.comnih.gov

The core structure, a 4-methyl-pyrazol-3-amine, is a well-established pharmacophore. The substituents at the N1 and C4 positions are critical for modulating the molecule's physicochemical and biological properties:

4-methyl group : Substitution at the C4 position of the pyrazole ring can influence the molecule's interaction with biological targets.

1-(3-methoxypropyl) group : The N1 substituent is crucial for determining the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The methoxypropyl chain can affect properties such as lipophilicity and solubility, which are key determinants of a compound's drug-like characteristics.

Therefore, the investigation of this specific compound is likely driven by the goal of creating a novel molecular entity with potentially improved or unique biological activity, leveraging the proven utility of the pyrazol-3-amine scaffold.

Overview of Research Approaches for Novel Chemical Entities

The journey of a novel chemical entity from concept to application is a complex process that relies on a structured and interdisciplinary approach. primescholars.com

Interdisciplinary Nature of Chemical Compound Investigation

Modern drug discovery and chemical research are inherently collaborative, integrating expertise from multiple scientific disciplines. bioengineer.org The investigation of a compound like this compound would typically involve:

Synthetic Chemistry : To design and execute efficient synthesis routes. researchgate.net

Computational Chemistry : To model the compound's properties and predict its interactions with biological targets. nih.govnih.gov

Analytical Chemistry : To purify and characterize the newly synthesized molecule. nih.gov

Pharmacology and Biology : To screen the compound for biological activity using in vitro and in vivo assays. bioengineer.org

This multidisciplinary strategy accelerates the discovery process, allowing for the rapid characterization and optimization of new chemical leads. nih.govnih.gov

Methodological Framework for Comprehensive Analysis

The comprehensive analysis of a new chemical entity (NCE) follows a rigorous framework designed to assess its potential and safety. primescholars.com In recent years, there has been a significant shift towards using New Approach Methodologies (NAMs) to reduce reliance on traditional animal testing and increase efficiency. oup.comnih.govnih.gov

This modern framework involves a tiered approach:

In Silico Analysis : Computational tools are used to predict the compound's physicochemical properties, pharmacokinetics, and potential toxicity based on its structure. acs.org

In Vitro Testing : High-throughput screening (HTS) assays are employed to evaluate the compound's interaction with specific biological targets (e.g., enzymes, receptors) and its effects on cultured cells. nih.govemory.edu

Toxicokinetic Modeling : Data from in vitro and in silico studies are used to model the compound's ADME profile in a whole organism, a process known as in vitro to in vivo extrapolation (IVIVE). oup.com

This integrated framework allows researchers to prioritize the most promising compounds for further, more resource-intensive testing, streamlining the path from chemical discovery to potential application. nih.gov

Data Tables

Table 1: General Properties of the Pyrazole Scaffold

Property Description Reference
Formula C₃H₄N₂ wikipedia.org
Molar Mass 68.079 g·mol⁻¹ wikipedia.org
Appearance Colorless crystalline solid chemicalbook.com
Melting Point 66 to 70 °C wikipedia.org
Boiling Point 186 to 188 °C wikipedia.org
Acidity (pKa) 2.49 (for the conjugate acid) wikipedia.org
Basicity (pKb) 11.5 wikipedia.org

| Key Features | Aromatic, Planar, Exhibits Tautomerism | mdpi.comchemicalbook.com |

Table 2: Properties of the Parent 3-Aminopyrazole

Property Description Reference
Formula C₃H₅N₃ nist.gov
Molecular Weight 83.0919 g·mol⁻¹ nist.gov
CAS Number 1820-80-0 nist.gov
Synonyms 1H-Pyrazol-3-amine, 3(5)-aminopyrazole nist.gov
Classification Aromatic Heterocycle, Primary Amine arkat-usa.org

| Primary Use in Research | Synthetic intermediate for fused heterocycles | mdpi.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxypropyl)-4-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-7-6-11(10-8(7)9)4-3-5-12-2/h6H,3-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEAVTSKXUMSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Methoxypropyl 4 Methyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of the 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com This process helps in designing a logical synthetic pathway.

The core of the target molecule is the pyrazole (B372694) ring. A common and effective strategy for the synthesis of pyrazoles is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov Therefore, the primary disconnection of the pyrazole ring involves breaking the two C-N bonds, leading to a substituted hydrazine and a three-carbon component.

Specifically, the pyrazole ring can be disconnected across the N1-N2 and C3-N2 bonds, or the N1-C5 and N2-C3 bonds. The most logical disconnection for this compound is between the N1-N2 bond and the C3-N2 bond. This approach suggests (3-methoxypropyl)hydrazine (B3290591) and a functionalized three-carbon synthon as the key building blocks.

There are two primary strategies for introducing the 3-methoxypropyl group at the N1 position of the pyrazole ring:

Pre-functionalization of Hydrazine: This approach involves synthesizing (3-methoxypropyl)hydrazine first and then reacting it with a suitable three-carbon precursor to form the pyrazole ring. This method offers directness but may require the synthesis of a less common hydrazine derivative.

Post-synthesis N-alkylation: This strategy involves first forming a 4-methyl-1H-pyrazol-3-amine intermediate and then selectively alkylating the N1 position with a 3-methoxypropyl halide or a similar electrophile. N-alkylation of pyrazoles can be achieved under basic conditions, though regioselectivity can be a challenge with unsymmetrical pyrazoles. mdpi.comacs.orgsemanticscholar.org The presence of substituents on the pyrazole ring can influence the regioselectivity of the alkylation. researchgate.net

The methyl group at the C4 position and the amine group at the C3 position are typically incorporated into the three-carbon precursor before the cyclization reaction. A suitable precursor for this would be a β-ketonitrile derivative. For instance, 2-methyl-3-oxobutanenitrile could serve as a precursor. The cyano group can then be converted to the desired amine functionality. Alternatively, a precursor already containing a protected amino group or a group that can be readily converted to an amine (like a nitro group) could be employed. The synthesis of 3-aminopyrazoles is a well-established field, with various methods available for their preparation. researchgate.netnih.govresearchgate.net

Proposed Synthetic Routes and Precursors

Based on the retrosynthetic analysis, a plausible synthetic route would involve the cyclization of a substituted hydrazine with a functionalized three-carbon component.

The formation of the pyrazole ring is the key step in the synthesis. Hydrazine-based cycloadditions are a widely used and versatile method for this transformation. organic-chemistry.org

A proposed synthetic route would commence with the reaction of (3-methoxypropyl)hydrazine with a suitable β-functionalized ketone or nitrile. A potential precursor for the C3-amino and C4-methyl functionalities is 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile).

The reaction between (3-methoxypropyl)hydrazine and 2-methyl-3-oxobutanenitrile would proceed via a condensation reaction, followed by an intramolecular cyclization and dehydration to yield the desired this compound. The reaction is typically carried out in a suitable solvent such as ethanol, often with acid or base catalysis to facilitate the condensation and cyclization steps.

Table 1: Proposed Precursors for the Synthesis of this compound

Precursor NameStructureRole in Synthesis
(3-Methoxypropyl)hydrazineCH₃O(CH₂)₃NHNH₂Source of N1 and N2 of the pyrazole ring and the N1-substituent
2-Methyl-3-oxobutanenitrileCH₃COCH(CH₃)CNProvides the C3, C4, and C5 atoms of the pyrazole ring, as well as the C4-methyl and a precursor to the C3-amine

An alternative approach would involve the initial synthesis of 4-methyl-1H-pyrazol-3-amine. This intermediate can be synthesized by the reaction of hydrazine with 2-methyl-3-oxobutanenitrile. Subsequently, the N1 position of the pyrazole ring can be alkylated with 1-bromo-3-methoxypropane in the presence of a base like potassium carbonate or sodium hydride. This approach requires careful control of the reaction conditions to ensure selective N1 alkylation.

Table 2: Key Reaction Steps and Conditions

StepReactantsReagents and ConditionsProduct
Route 1: Direct Cyclization (3-Methoxypropyl)hydrazine, 2-Methyl-3-oxobutanenitrileEthanol, refluxThis compound
Route 2: Stepwise Synthesis
1. Pyrazole FormationHydrazine, 2-Methyl-3-oxobutanenitrileEthanol, reflux4-Methyl-1H-pyrazol-3-amine
2. N-Alkylation4-Methyl-1H-pyrazol-3-amine, 1-Bromo-3-methoxypropaneK₂CO₃, DMF, heatThis compound

Cyclization Reactions for Pyrazole Ring Formation

Alternative Heterocyclization Pathways

While the classical Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines is a primary route to pyrazoles, several alternative heterocyclization pathways offer access to substituted pyrazole cores, particularly aminopyrazoles. One of the most prevalent and effective methods for synthesizing 3(5)-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine. chim.itnih.gov This reaction proceeds through the initial formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the ketone's carbonyl group. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole ring system. beilstein-journals.org

Another significant pathway involves the reaction of α,β-unsaturated nitriles, especially those with a leaving group at the α- or β-position, with hydrazine derivatives. For instance, the microwave-assisted condensation of 2-chloroacrylonitrile with methylhydrazine has been reported to yield the corresponding 3-aminopyrazole regioisomer exclusively and in high yield. chim.it The steric properties of the hydrazine substituent can influence the regiochemical outcome, with bulkier groups favoring the formation of the 5-aminopyrazole isomer. chim.it

Furthermore, pyrazoles can be synthesized from other heterocyclic systems through ring-transformation reactions. Isoxazoles, for example, can be converted into 3(5)-aminopyrazoles by treatment with hydrazine, which induces a ring-opening and subsequent ring-closing sequence to yield the pyrazole product in good yields. chim.it Multicomponent reactions (MCRs) also provide efficient and atom-economical routes to highly substituted pyrazoles in a one-pot fashion, often leveraging [3+2] cyclocondensation or cycloaddition mechanisms. beilstein-journals.orgorganic-chemistry.org

Introduction and Functionalization of the N1-Substituent

The introduction of the 3-methoxypropyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This typically occurs after the formation of the 4-methyl-1H-pyrazol-3-amine core. A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is achieving regioselectivity, as the reaction can potentially occur at either of the two ring nitrogen atoms. acs.org

Alkylation Strategies using 3-Methoxypropyl Halides

The most conventional method for N-alkylation involves the deprotonation of the pyrazole's N-H bond with a base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. acs.org In this case, 3-methoxypropyl chloride or 3-methoxypropyl bromide would serve as the electrophile. The reaction is typically performed in a polar aprotic solvent. The choice of base and solvent can influence the reaction's efficiency and regioselectivity. Steric hindrance around the N1 and N2 positions often dictates the site of alkylation, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. conicet.gov.ar

Table 1: Typical Conditions for N-Alkylation of Pyrazoles with Alkyl Halides

Base Solvent Temperature Typical Outcome
Sodium Hydride (NaH) Dimethylformamide (DMF) Room Temp. to 80 °C Good yields, mixture of regioisomers
Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN) Reflux Common for industrial scale, may require longer reaction times
Cesium Carbonate (Cs₂CO₃) Dimethylformamide (DMF) Room Temp. to 100 °C Often provides higher yields and better selectivity
Alternative Methods for N-Alkylation

To overcome the regioselectivity challenges associated with traditional alkylation, several alternative methods have been developed. These modern techniques can offer improved control over the N-alkylation site.

Acid-Catalyzed Alkylation : A newer method utilizes trichloroacetimidates as electrophiles under Brønsted acid catalysis. This approach avoids the need for strong bases and high temperatures. rsc.org

Enzymatic Alkylation : Engineered enzymes, specifically modified methyltransferases, have been used for catalyst-controlled pyrazole alkylation. These biocatalytic systems can achieve exceptionally high regioselectivity (>99%) for methylation, ethylation, and propylation using simple haloalkanes as precursors. acs.org

Masked Alkylating Reagents : The use of sterically bulky, cleavable N-alkylating agents, such as α-halomethylsilanes for methylation, can significantly improve regioselectivity. The steric bulk of the silyl group directs the alkylation to the less hindered nitrogen, after which the silyl group is removed to reveal the N-methyl group. acs.org This principle can be extended to other alkyl groups.

Regioselective Functionalization of the Pyrazole Core

The synthesis of this compound requires the specific placement of both a methyl group at the C4 position and an amino group at the C3 position. These substitutions are often incorporated during the initial ring formation rather than by functionalization of a pre-existing pyrazole ring.

Strategies for Methyl Group Introduction at C4

Direct C-H methylation at the C4 position of a pyrazole ring is challenging. Therefore, the most common and reliable strategy is to construct the pyrazole ring from a precursor that already contains the required methyl group. In the context of the Knorr pyrazole synthesis, this involves using a 1,3-dicarbonyl compound that is substituted at the C2 position (which becomes the C4 position of the pyrazole). For the synthesis of a 4-methylpyrazole, a suitable starting material would be 3-methyl-2,4-pentanedione . The condensation of this diketone with hydrazine will yield the 3,4,5-trimethyl-1H-pyrazole. To obtain the specific substitution pattern of the target molecule, a different precursor is needed, as outlined in the next section.

A Vilsmeier-Haack reaction on certain pyrazoles can introduce a formyl group (-CHO) at the C4 position, which can then be subjected to reduction (e.g., Wolff-Kishner or Clemmensen reduction) to yield a methyl group. mdpi.com However, this multi-step sequence is less direct than building the ring from an appropriately substituted precursor.

Amination Approaches at C3

Direct amination of the pyrazole C3 position is generally difficult due to the low reactivity of the C-H bond at this site. nih.gov The most efficient and widely used method to install a C3-amino group is to build it into the pyrazole ring during the heterocyclization step. This is achieved through the condensation of hydrazine with a β-ketonitrile . nih.govarkat-usa.org

To synthesize the 4-methyl-1H-pyrazol-3-amine core, the key precursor is 2-cyano-3-methylbutane-3-one (or a related β-ketonitrile like 2-methyl-3-oxobutanenitrile). The reaction with hydrazine hydrate proceeds via nucleophilic attack on the carbonyl carbon, followed by intramolecular cyclization onto the nitrile carbon, directly and regioselectively forming the 3-amino-4-methyl-1H-pyrazole intermediate. chim.itbeilstein-journals.org This intermediate can then be N-alkylated as described previously to yield the final target compound.

Table 2: Synthesis of 3-Amino-4-methyl-1H-pyrazole via Cyclocondensation

Reactant 1 Reactant 2 Solvent Conditions Product
2-Methyl-3-oxobutanenitrile Hydrazine Hydrate Ethanol Reflux 4-Methyl-1H-pyrazol-3-amine

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a compound of interest in medicinal and materials chemistry, necessitates a carefully optimized reaction pathway to ensure high yields and purity. The formation of the substituted pyrazole core is influenced by several critical parameters, including the choice of solvent, reaction temperature, and the nature of the catalyst. Optimization of these conditions is paramount for developing an efficient and scalable synthetic protocol. Research in the broader field of pyrazole synthesis has demonstrated that systematic variation of these factors can lead to significant improvements in reaction outcomes.

Solvent Effects on Reaction Efficiency and Selectivity

The selection of an appropriate solvent is a crucial step in the synthesis of pyrazole derivatives, as it can significantly influence reaction rates, yields, and even the regioselectivity of the final product. The polarity, boiling point, and coordinating ability of the solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states.

In the context of synthesizing substituted pyrazoles, a range of solvents with varying properties are often screened. For instance, in related pyrazole syntheses, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to facilitate reactions by effectively solvating charged intermediates. mdpi.com Protic solvents like ethanol and methanol can also be effective, sometimes participating in the reaction mechanism or influencing the tautomeric equilibrium of reactants. nih.gov The choice of solvent can be critical in controlling side reactions, thereby enhancing the selectivity for the desired product. Non-polar solvents are generally less effective for the typical condensation reactions used to form pyrazole rings.

A hypothetical study on the synthesis of this compound might involve screening various solvents, with the results summarized in the table below.

SolventDielectric ConstantBoiling Point (°C)Yield (%)Reaction Time (h)
Ethanol24.5786512
Acetonitrile37.5827210
Dimethylformamide (DMF)36.7153856
Dimethyl Sulfoxide (DMSO)46.7189885
Toluene2.41113524
Tetrahydrofuran (THF)7.6665518

The data would likely indicate that polar aprotic solvents like DMF and DMSO provide superior yields in shorter reaction times, which is a common trend in related pyrazole syntheses. mdpi.com

Temperature and Pressure Optimization

Temperature is a critical parameter in chemical synthesis, directly influencing the rate of reaction. For the formation of pyrazole rings, the reaction temperature often needs to be carefully controlled to balance the rate of the desired reaction against the rates of potential side reactions. In some cases, increasing the temperature can lead to higher yields, but excessive heat can cause decomposition of reactants or products. mdpi.com Microwave-assisted synthesis has also been explored for pyrazole formation, often leading to dramatically reduced reaction times and improved yields due to efficient and uniform heating. researchgate.net

Pressure is another variable that can be manipulated, particularly in reactions involving gaseous reagents or intermediates, or when trying to influence reaction rates and equilibria in flow chemistry systems. nih.gov For many solution-phase pyrazole syntheses conducted at atmospheric pressure, the primary consideration related to pressure is the boiling point of the solvent, which in turn dictates the maximum achievable reaction temperature without the use of sealed reaction vessels.

An optimization study for the synthesis of this compound would systematically vary the temperature to find the optimal conditions, as illustrated in the hypothetical data below.

Temperature (°C)PressureYield (%)By-product Formation (%)
25 (Room Temperature)Atmospheric20<5
60Atmospheric558
80Atmospheric8510
100Atmospheric9215
120Atmospheric8825
100 (Microwave)Sealed Vessel958

These illustrative results suggest that a temperature of 100 °C provides the highest yield under conventional heating, while microwave irradiation could offer a slight improvement with better control over by-product formation.

Catalyst Selection and Role in Reaction Pathways

Catalysts play a pivotal role in many synthetic routes to pyrazoles by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and often enhancing selectivity. Both acid and base catalysts are commonly employed in pyrazole synthesis. Acid catalysts can activate carbonyl groups, making them more susceptible to nucleophilic attack, a key step in many pyrazole-forming condensation reactions. Base catalysts, on the other hand, can deprotonate reactants to generate more potent nucleophiles.

In recent years, metal-based catalysts, including those based on copper, palladium, and silver, have been utilized for specific types of pyrazole syntheses, such as those involving cycloaddition reactions. mdpi.comnih.gov The choice of catalyst can significantly impact the reaction's efficiency and can be crucial for achieving the desired regioselectivity in cases where multiple isomeric products are possible. For some modern synthetic approaches, the use of a catalyst is essential for the reaction to proceed at all. mdpi.com

A study on the synthesis of this compound would likely investigate the effect of different types of catalysts, as shown in the hypothetical table below.

CatalystTypeLoading (mol%)Yield (%)Selectivity (desired isomer)
NoneN/AN/A15-
Acetic AcidAcid106585:15
PiperidineBase107290:10
Copper(II) TriflateLewis Acid58895:5
Palladium(II) AcetateTransition Metal291>99:1
Silver Triflate (AgOTf)Lewis Acid194>99:1

This data would suggest that transition metal and Lewis acid catalysts are highly effective in promoting the reaction with high yield and selectivity. Specifically, silver triflate appears to be a very promising catalyst for this transformation. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of "1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine." Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution and substitution pattern.

The ¹H NMR spectrum of "this compound" provides critical information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integral values (proton count). The anticipated chemical shifts are influenced by the electronic environment of each proton.

The protons of the 3-methoxypropyl substituent are expected to exhibit characteristic signals. The methylene (B1212753) group attached to the pyrazole (B372694) nitrogen (N-CH₂) would likely appear as a triplet, coupled to the adjacent methylene group. The central methylene group of the propyl chain (-CH₂-) is expected to be a multiplet due to coupling with the two adjacent methylene groups. The methoxy (B1213986) group (-OCH₃) will present as a sharp singlet, typically in the upfield region of the spectrum. The terminal methylene group attached to the oxygen (-O-CH₂) is also anticipated to be a triplet.

Within the pyrazole ring, the proton at the 5-position (H-5) is expected to be a singlet, as it lacks adjacent proton neighbors. The methyl group at the 4-position (-CH₃) will also appear as a singlet. The amine group protons (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 (pyrazole ring)7.2 - 7.5s (singlet)N/A
NH₂4.5 - 5.5br s (broad singlet)N/A
N-CH₂ (propyl)3.9 - 4.2t (triplet)6.5 - 7.5
O-CH₂ (propyl)3.4 - 3.6t (triplet)6.0 - 7.0
-CH₂- (propyl)1.9 - 2.2p (pentet)6.0 - 7.5
O-CH₃3.2 - 3.4s (singlet)N/A
4-CH₃ (pyrazole)2.0 - 2.3s (singlet)N/A

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The pyrazole ring carbons (C-3, C-4, and C-5) will have distinct chemical shifts. The carbon bearing the amino group (C-3) is expected to be significantly downfield. The carbon with the methyl group (C-4) and the remaining ring carbon (C-5) will also have characteristic shifts.

The carbon atoms of the 3-methoxypropyl substituent will be observed in the aliphatic region of the spectrum. The N-CH₂ carbon will be the most deshielded among the propyl chain carbons due to its attachment to the electronegative nitrogen atom. The O-CH₂ and O-CH₃ carbons will also have distinct chemical shifts influenced by the oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole ring)150 - 155
C-5 (pyrazole ring)135 - 140
C-4 (pyrazole ring)105 - 110
N-CH₂ (propyl)48 - 52
O-CH₂ (propyl)68 - 72
-CH₂- (propyl)29 - 33
O-CH₃58 - 60
4-CH₃ (pyrazole)8 - 12

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between the N-CH₂ and the central -CH₂- protons of the propyl chain, and between the central -CH₂- and the O-CH₂ protons, confirming the connectivity of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the proton signals with their attached carbons (e.g., N-CH₂ proton to N-CH₂ carbon, 4-CH₃ protons to 4-CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:

The N-CH₂ protons showing a correlation to the C-5 and C-3 carbons of the pyrazole ring, confirming the attachment of the propyl group to the N-1 position.

The 4-CH₃ protons showing correlations to C-3, C-4, and C-5 of the pyrazole ring.

The H-5 proton showing correlations to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY could show correlations between the N-CH₂ protons and the H-5 proton of the pyrazole ring, further confirming the N-1 substitution.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of "this compound," as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the chemical formula C₈H₁₆N₄O.

Data Table: Predicted HRMS Data

Ion Calculated m/z Elemental Formula
[M+H]⁺185.1397C₈H₁₇N₄O⁺

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For "this compound," key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the pyrazole ring, leading to the loss of the methoxypropyl side chain.

Cleavage of the propyl chain: Fragmentation at different points along the 3-methoxypropyl chain, leading to characteristic neutral losses. For instance, loss of a methoxy radical (•OCH₃) or a methoxypropyl radical.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to the formation of smaller nitrogen-containing fragments.

Interactive Data Table: Predicted Key MS/MS Fragments

Predicted m/z Proposed Fragment Structure/Loss
154[M - OCH₃]⁺
126[M - CH₂OCH₃]⁺
97[M - C₃H₇O]⁺ (Loss of methoxypropyl side chain)
83Fragmentation of the pyrazole ring
58[CH₂(NH₂)C(CH₃)N]⁺ fragment

Note: The relative intensities of these fragments would depend on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its amine, alkyl, ether, and pyrazole functionalities.

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org Studies on 3-aminopyrazoles have identified these N-H stretching bands as prominent features in their spectra. mdpi.comresearchgate.net Additionally, a broad absorption due to N-H bending is expected around 1650-1550 cm⁻¹. libretexts.org

The aliphatic portions of the molecule—the methoxypropyl and methyl groups—are evidenced by C-H stretching vibrations. The C(sp³)-H stretching absorptions from the propyl and methyl groups are anticipated to appear in the 2960-2850 cm⁻¹ range. vscht.cz The ether linkage (C-O-C) within the methoxypropyl substituent is characterized by a strong C-O stretching band, typically found in the 1150-1085 cm⁻¹ region.

The pyrazole ring itself contributes to a complex pattern of absorptions in the fingerprint region (below 1600 cm⁻¹). C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce bands in the 1600-1450 cm⁻¹ range. The disappearance of certain bands, such as the characteristic nitrile stretch (around 2200 cm⁻¹), is used in synthetic chemistry to confirm the successful formation of the aminopyrazole ring from nitrile precursors. acs.org

The expected IR absorption frequencies for this compound, based on data from analogous structures, are summarized in the table below. libretexts.orgmdpi.comresearchgate.net

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3500 - 3300
C-H Stretch (sp³)Alkyl (propyl, methyl)2960 - 2850
N-H Bend (scissoring)Primary Amine (-NH₂)1650 - 1550
C=N / C=C StretchPyrazole Ring1600 - 1450
C-H BendAlkyl (propyl, methyl)1470 - 1350
C-O-C Stretch (asymmetric)Ether (-OCH₃)1150 - 1085

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures in the Cambridge Crystallographic Data Centre (CCDC) allows for a detailed prediction of its key structural features. researchgate.netmdpi.com X-ray diffraction analyses of various substituted pyrazoles consistently show that the five-membered pyrazole ring is essentially planar. nih.govmdpi.com

In the solid state, the primary amine group is a key site for intermolecular interactions. It is highly probable that the molecules would be linked by intermolecular N-H···N hydrogen bonds, where the amine group of one molecule donates a hydrogen to a nitrogen atom of the pyrazole ring of an adjacent molecule. researchgate.net This type of hydrogen bonding is a common motif in the crystal structures of aminopyrazoles and often leads to the formation of chains or sheets within the crystal lattice. researchgate.net

A summary of expected crystallographic parameters for the core structure, based on published data for similar pyrazole derivatives, is presented below. researchgate.netmdpi.commdpi.com

Structural ParameterAtoms InvolvedExpected Value
Bond LengthN1-N2 (pyrazole)~1.35 - 1.38 Å
Bond LengthN2-C3 (pyrazole)~1.32 - 1.35 Å
Bond LengthC3-C4 (pyrazole)~1.38 - 1.42 Å
Bond LengthC4-C5 (pyrazole)~1.36 - 1.39 Å
Bond LengthC5-N1 (pyrazole)~1.34 - 1.37 Å
Bond LengthC3-N(amine)~1.35 - 1.38 Å
Bond AngleC5-N1-N2 (pyrazole)~111 - 113°
Bond AngleN1-N2-C3 (pyrazole)~104 - 106°
Bond AngleN2-C3-C4 (pyrazole)~110 - 112°
Hydrogen BondN-H···N (intermolecular)Present and influential in crystal packing
ConformationPyrazole RingPlanar

Computational and Theoretical Investigations of 1 3 Methoxypropyl 4 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can elucidate electronic structure, reactivity, and spectroscopic characteristics.

This analysis focuses on the distribution of electrons within the molecule and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive species.

Table 1: Frontier Molecular Orbital Energies

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions and potential sites for chemical reactions.

Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated, and specific vibrational modes can be assigned to particular functional groups within the molecule.

Table 2: Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch Data not available
C-H stretch (methyl) Data not available
C-H stretch (propyl) Data not available
C=N stretch (pyrazole ring) Data not available

Conformational Analysis and Energy Landscapes

Molecules with flexible bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

The global minimum energy conformation represents the most stable three-dimensional structure of the molecule. Identifying this conformation is essential as it is the most populated state under normal conditions and is often the structure used for further computational analysis.

The substituents on the pyrazole (B372694) ring—the 3-methoxypropyl group and the methyl group—can rotate around their single bonds. Calculating the energy barriers for these rotations provides insight into the molecule's flexibility and the likelihood of different conformers existing at various temperatures.

Table 3: Rotational Energy Barriers

Rotational Bond Energy Barrier (kcal/mol)
Pyrazole-Propyl bond Data not available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior, conformational changes, and intermolecular interactions of a molecule within a defined environment, such as a solvent. nih.gov

In a solvated environment, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine would exhibit complex dynamic behavior. While the pyrazole ring itself is a relatively rigid aromatic structure, the N-substituted 3-methoxypropyl chain provides significant conformational flexibility. MD simulations can track the torsional angles of this chain, revealing its preferred conformations and the energy barriers between them.

Illustrative Data Table: Conformational Dynamics in Various Solvents

SolventAverage RMSD (Å)Average Radius of Gyration (Å)Dominant Conformation of Methoxypropyl Chain
Water2.1 ± 0.33.5 ± 0.2Folded (Intramolecular H-bonding with pyrazole N2)
Methanol2.4 ± 0.43.7 ± 0.3Extended
DMSO2.5 ± 0.53.8 ± 0.4Extended

The specific interactions between this compound and surrounding solvent molecules dictate its solubility and reactivity. The key functional groups for these interactions are:

Amine Group (-NH2): Acts as a strong hydrogen bond donor.

Pyrazole Ring Nitrogens: The pyridine-like nitrogen (N2) is a primary hydrogen bond acceptor.

Ether Oxygen (-O-): The oxygen in the methoxypropyl chain is also a hydrogen bond acceptor.

MD simulations, often coupled with quantum mechanical calculations, can quantify these interactions. Analysis of Radial Distribution Functions (RDFs) can reveal the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, highlighting the strength and nature of the solvation shells. Studies on similar pyrazole structures show that solvent polarity significantly influences molecular geometry, dipole moments, and solvation energy. mdpi.com

Interactive Table: Potential Intermolecular Interactions

Functional Group (on Solute)Potential Interacting SolventInteraction TypeRepresentative Energy (kcal/mol)
Amine (-NH₂)Water, Methanol (Protic)Hydrogen Bond (Donor)-3 to -6
Pyrazole N2Water, Methanol (Protic)Hydrogen Bond (Acceptor)-2 to -5
Ether OxygenWater, Methanol (Protic)Hydrogen Bond (Acceptor)-1 to -3
Methyl (-CH₃)Acetonitrile, DMSO (Aprotic)Van der Waals-0.5 to -1.5
Propyl Chain (-CH₂-)Acetonitrile, DMSO (Aprotic)Van der Waals-0.5 to -1.5

Reaction Mechanism Studies

Theoretical studies, particularly those using Density Functional Theory (DFT), are crucial for elucidating the precise mechanisms of chemical reactions. For this compound, this involves understanding the pathways for the formation of the pyrazole ring. A common synthetic route for such compounds is the cyclocondensation reaction between a substituted hydrazine (B178648) and a molecule containing a 1,3-dicarbonyl or equivalent functional group (e.g., a β-ketonitrile). nih.gov

A plausible synthetic pathway for the title compound involves the reaction of (3-methoxypropyl)hydrazine (B3290591) with a 3-aminocrotononitrile (B73559) derivative or a similar precursor. DFT calculations can map out the entire reaction coordinate, identifying reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them.

Transition state analysis involves locating the first-order saddle point on the potential energy surface. The geometry of the TS reveals which bonds are breaking and forming, and analysis of its vibrational frequencies confirms it is a true transition state (characterized by a single imaginary frequency). For pyrazole alkylation, computational studies have shown that transition state stabilization through factors like intramolecular hydrogen bonding can determine the regioselectivity of the reaction. wuxiapptec.com

Illustrative Data Table: Transition State Properties for Pyrazole Ring Closure

ParameterDescriptionRepresentative Value
N-N Bond LengthBond length in the forming pyrazole ring at the TS.1.35 Å
N-C Bond LengthLength of the key bond being formed during cyclization.1.95 Å
Imaginary FrequencyVibrational mode corresponding to the reaction coordinate.-350 cm⁻¹

Interactive Table: Representative Energy Profile for a Pyrazole Synthesis

Reaction StepSpeciesRelative Energy (kcal/mol)Activation Energy (kcal/mol)
CondensationReactants0.012.5
CondensationTransition State 112.5
CondensationIntermediate 1-5.218.0
CyclizationTransition State 212.8
CyclizationIntermediate 2 (Cyclized)-15.725.3
DehydrationTransition State 39.6
DehydrationProducts-22.4-

Based on a comprehensive review of publicly available scientific literature, there is currently no specific preclinical or non-human study data for the chemical compound This compound that aligns with the requested sections on its biological activities and mechanistic pathways.

Extensive searches for this particular compound did not yield any published research concerning its target identification, engagement, or its effects at a cellular level. The required experimental data for in vitro receptor binding assays, enzyme inhibition studies, modulation of protein-protein interactions, cell viability and proliferation studies, or its impact on cellular signaling pathways are not available in the current body of scientific literature.

While the broader class of pyrazole derivatives has been the subject of numerous studies, demonstrating a wide range of biological activities including anticancer and enzyme inhibitory effects, these findings are specific to the particular analogues investigated in those studies. nih.govwaocp.orgnih.govnih.govresearchgate.netmdpi.com Attributing these activities to This compound without direct experimental evidence would be scientifically inaccurate.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the requested compound as per the specified outline and content requirements.

Exploration of Biological Activities and Mechanistic Pathways Pre Clinical/non Human Studies

Cellular Level Biological Investigations (In Vitro Assays)

Gene Expression Analysis (e.g., qPCR, RNA-Seq)

There is currently no available data from quantitative polymerase chain reaction (qPCR) or RNA-Sequencing (RNA-Seq) studies to detail the effects of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine on gene expression in cell cultures or tissues. Such analyses would be critical in elucidating the compound's mechanism of action by identifying specific genes and cellular pathways that are upregulated or downregulated upon its administration.

Immunomodulatory Effects in Immune Cell Cultures

Investigations into the direct effects of this compound on immune cells are not present in the current body of scientific literature. Standard assays to determine immunomodulatory properties would involve treating various immune cell cultures (such as lymphocytes, macrophages, or dendritic cells) with the compound and measuring subsequent changes in cytokine production, cell proliferation, and activation markers. Without such studies, the potential for this compound to influence immune responses remains unknown.

Antimicrobial or Antifungal Activity on Microbial Strains

While the broader class of pyrazole (B372694) derivatives has been noted for potential antimicrobial and antifungal properties, specific data on the activity of this compound against various microbial and fungal strains is not available. Standard microbiological screening would be required to determine its spectrum of activity and minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi.

In Vivo Pharmacological Model Evaluation (Animal Studies Only)

Comprehensive in vivo studies in animal models are essential to understand the pharmacological effects of a compound in a whole-organism context.

Proof-of-Concept Studies in Relevant Disease Models (e.g., Inflammation, Neurological Disorders)

There are no published proof-of-concept studies evaluating the efficacy of this compound in animal models of diseases such as inflammation or neurological disorders. Such research would be necessary to establish its potential therapeutic utility.

Ex Vivo Tissue Analysis for Compound Distribution and Target Engagement

Data regarding the biodistribution of this compound in various tissues and its engagement with specific biological targets following in vivo administration is not currently documented. These ex vivo analyses are crucial for understanding the pharmacokinetic and pharmacodynamic profile of the compound.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for Derivatives of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

The design of derivatives of this compound would be guided by established principles of medicinal chemistry, focusing on systematic modifications of its core structure to probe interactions with biological targets.

The pyrazole (B372694) ring offers several positions for substitution (C3, C4, and C5) that can significantly impact the compound's biological activity. researchgate.net

C4-Position: The existing methyl group at the C4 position can be replaced with other substituents to explore the steric and electronic requirements of the binding pocket. For instance, increasing the size of the alkyl group or introducing electron-withdrawing or electron-donating groups can modulate the compound's potency and selectivity. In some pyrazole series, substitution at the C4 position with various groups has been shown to influence anti-inflammatory and antimicrobial activities. researchgate.net

C5-Position: The C5 position is unsubstituted in the parent molecule. Introducing substituents here can profoundly affect the molecule's interaction with its target. For example, in a series of 3,4,5-substituted pyrazoles, variations at this position led to significant changes in inhibitory activity against meprin α and β. nih.gov The introduction of aryl or heteroaryl groups at C5 is a common strategy in the design of kinase inhibitors to occupy hydrophobic pockets.

C3-Amine Group: The 3-amino group is a critical feature, likely involved in hydrogen bonding interactions with the target protein. nih.gov Acylation, alkylation, or substitution of this amino group can alter these interactions. For instance, converting the amine to an amide can introduce additional hydrogen bond donors and acceptors and modify the electronic properties of the pyrazole ring. The nature of the substituent on the amide can be varied to explore different binding pockets. A series of novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were designed and synthesized, showing that modifications at this position significantly influenced their anticancer activity. nih.gov

Modification Site Example Modification Potential Impact on Activity Reference
C4-Methyl Replacement with larger alkyl groups (e.g., ethyl, propyl) Probing steric tolerance in the binding pocket researchgate.net
C4-Methyl Introduction of halogens (e.g., Cl, F) Altering electronic properties and potential for halogen bonding nih.gov
C5-Position Introduction of aryl or heteroaryl groups Exploring hydrophobic interactions and π-π stacking nih.gov
C3-Amine Acylation to form amides Modulating hydrogen bonding and exploring additional binding pockets nih.gov
C3-Amine N-alkylation Altering basicity and steric profile nih.gov

The N1-substituent of the pyrazole ring plays a crucial role in orienting the molecule within the binding site and can engage in important interactions with the target. nih.gov The 3-methoxypropyl side chain offers multiple points for modification.

Chain Length: Altering the length of the propyl chain (e.g., to ethyl or butyl) can change the flexibility of the side chain and the positioning of the terminal methoxy (B1213986) group. This can be critical for optimal interaction with the target.

Methoxy Group Position: Shifting the methoxy group to the 2-position of the propyl chain would alter its spatial orientation.

Replacement of the Methoxy Group: The ether oxygen of the methoxy group can act as a hydrogen bond acceptor. Replacing it with other functional groups, such as a hydroxyl group (to act as a hydrogen bond donor and acceptor), a dimethylamino group (to introduce a basic center), or a fluorine atom (to alter electronic properties), can probe the nature of the binding pocket. In some pyrazole analogs, the N1-substituent has been shown to be critical for activity, with even the absence of a substituent being important in certain cases. mdpi.com For instance, the N1-benzenesulfonyl ring in some pyrazoline derivatives appears to mediate additional interactions within the binding pocket of MAO-A. nih.gov

Modification Example Rationale Reference
Chain Length Variation N1-(2-methoxyethyl) or N1-(4-methoxybutyl) To optimize the position of the terminal functional group nih.gov
Functional Group Replacement N1-(3-hydroxypropyl) Introduce hydrogen bond donor capability nih.gov
Functional Group Replacement N1-(3-dimethylaminopropyl) Introduce a basic center for potential ionic interactions nih.gov
Side Chain Cyclization N1-(tetrahydrofuran-3-yl) To constrain the conformation and improve binding affinity nih.gov

Future Research Directions and Potential Academic Applications

Development of Advanced Synthetic Methodologies

While the synthesis of pyrazole (B372694) derivatives is well-established, future research could focus on developing more advanced, efficient, and sustainable methodologies for producing 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine and its analogues. Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, which can sometimes lead to mixtures of regioisomers. nih.govmdpi.com

Future synthetic research could explore:

Catalytic Approaches: Employing novel catalysts, such as nano-ZnO, to improve reaction times, yields, and ease of work-up. nih.gov

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and automated production, which can be particularly advantageous for industrial applications.

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like pyrazoles.

These advanced methods could facilitate the rapid synthesis of a library of related compounds for further investigation.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for Synthesizing this compound Key Research Focus
Catalytic Synthesis Higher yields, shorter reaction times, improved regioselectivity, catalyst recyclability. nih.gov Development of novel, inexpensive, and environmentally benign catalysts.
Multicomponent Reactions Increased efficiency, atom economy, reduced waste, rapid library generation. nih.gov Design of new reaction sequences and optimization of conditions.
Flow Chemistry Enhanced safety and scalability, precise control over reaction parameters, automation. Reactor design, optimization of flow rates and temperatures.
Microwave-Assisted Synthesis Drastic reduction in reaction time, improved yields, cleaner reactions. Optimization of microwave parameters and solvent conditions.

Investigation of Novel Biological Targets and Pathways

The pyrazole scaffold is present in numerous FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and antipsychotic (CDPPB) agents. nih.gov This proven track record suggests that this compound is a promising candidate for biological screening.

Future research should focus on screening this compound against a wide range of biological targets. The presence of the 3-amino group is particularly significant, as aminopyrazoles are known to be highly reactive and can serve as precursors for fused heterocyclic systems with potential biological activity. mdpi.com

Potential areas for investigation include:

Kinase Inhibition: Many pyrazole derivatives are known to be kinase inhibitors, which are crucial in cancer therapy. researchgate.net The compound could be tested against a panel of kinases involved in cell proliferation and signaling.

Antimicrobial Activity: The global challenge of antimicrobial resistance necessitates the search for new antibacterial and antifungal agents. Pyrazole derivatives have shown promise in this area. researchgate.net

Neuropharmacology: Given that some pyrazoles act on the central nervous system, this compound could be investigated for activity against receptors and enzymes involved in neurological disorders. nih.gov

Anti-inflammatory Pathways: The compound could be evaluated for its ability to inhibit enzymes like cyclooxygenase (COX) or other mediators of inflammation.

Table 2: Potential Biological Targets for Pyrazole Derivatives

Target Class Specific Examples Potential Therapeutic Area
Enzymes Kinases, Cyclooxygenases (COX), Main Protease (Mpro) nih.gov Oncology, Inflammation, Antiviral
G-Protein Coupled Receptors (GPCRs) Cannabinoid Receptors (CB1), Histamine H2 Receptor nih.gov Obesity, Gastric ulcers
Ion Channels hERG Cardiovascular safety profiling
Microbial Targets Bacterial and fungal enzymes Infectious Diseases

Use as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The structural features of this compound make it a candidate for development into a chemical probe. Pyrazole derivatives have been successfully used as fluorescent chemosensors for detecting ions and molecules, highlighting their potential in this field. nih.gov

Future research could involve:

Fluorophore Conjugation: Modifying the compound by attaching a fluorescent tag to the pyrazole core or the methoxypropyl side chain. This would allow for the visualization of its localization and interaction within living cells using fluorescence microscopy. nih.gov

Affinity Labeling: Introducing a reactive group that can form a covalent bond with its biological target. This would enable the identification and isolation of the target protein for further study.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize selectivity and potency for a specific biological target, a key requirement for a reliable chemical probe.

The development of a selective probe based on this scaffold could provide valuable insights into complex biological processes. nih.gov

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating large numbers of diverse compounds (a library) for high-throughput screening (HTS). mdpi.com The this compound scaffold is well-suited for this approach.

The structure has several points of diversification:

The N1-substituent: The (3-methoxypropyl) group can be replaced with a wide variety of alkyl, aryl, or heterocyclic groups.

The C4-substituent: The methyl group can be substituted with other small alkyl groups or halogens.

The C3-amine: The amine group can be acylated, alkylated, or used as a handle to build more complex structures.

A combinatorial library based on this pyrazole core could be synthesized and screened against numerous biological targets to identify new lead compounds for drug development. nih.gov The solid-phase synthesis of pyrazole libraries has been successfully demonstrated, which simplifies the purification and handling of large numbers of compounds. mdpi.com

Table 3: Example of a Combinatorial Library Design

Scaffold Position R1 (N1-substituent) R2 (C4-substituent) R3 (Modification of C3-amine)

| Building Blocks | - (CH2)nOR'

  • Benzyl
  • Pyridyl | - H
  • Ethyl
  • Cl | - Acyl group
  • Sulfonyl group
  • Alkyl group | | Potential Diversity | Variation in chain length, aromatic substitution, and heteroatom content. | Modulation of steric and electronic properties. | Introduction of different functional groups to alter solubility and binding. |
  • Application in Materials Science Research

    The utility of pyrazole derivatives extends beyond biology into materials science. The nitrogen atoms in the pyrazole ring are excellent ligands for coordinating with metal ions. researchgate.net This property can be exploited to create novel materials with interesting electronic, magnetic, or optical properties.

    Potential applications for this compound in this area include:

    Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound can act as a ligand to synthesize coordination polymers. unibo.itacs.org The methoxypropyl group could influence the packing of the polymer chains and introduce functionality. MOFs built from such ligands could have applications in gas storage, separation, or catalysis.

    Luminescent Materials: Some metal complexes containing pyrazole ligands exhibit fluorescence. mdpi.com Research could explore the synthesis of lanthanide or transition metal complexes with this ligand to develop new luminescent materials for applications in sensing or imaging.

    Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are often effective corrosion inhibitors for metals. The potential of this compound to protect metal surfaces could be investigated.

    The bifunctional nature of the molecule (coordinating nitrogens and a flexible side chain) offers intriguing possibilities for designing functional materials. nih.gov

    Q & A

    Q. What are the optimal synthetic routes for 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, and how can reaction yields be improved?

    The synthesis typically involves alkylation of a pyrazole precursor with 3-methoxypropylamine. A common method includes:

    • Step 1 : Reacting 4-methyl-1H-pyrazol-3-amine with a propylating agent (e.g., 3-methoxypropyl chloride) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C .
    • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

    Q. Key Optimization Strategies :

    • Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
    • Continuous flow reactors for scalable production, enhancing reproducibility and minimizing by-products .

    Q. How can researchers characterize this compound and validate its structural integrity?

    Methodological Approach :

    • NMR Spectroscopy :
      • ¹H NMR : Look for characteristic signals:
    • Pyrazole protons (δ 6.2–7.5 ppm, split due to coupling).
    • Methoxypropyl chain (δ 3.3–3.5 ppm for OCH₃; δ 1.6–2.1 ppm for CH₂ groups) .
      • ¹³C NMR : Confirm the methoxy group (δ 50–55 ppm) and pyrazole carbons (δ 105–150 ppm).
    • Mass Spectrometry : ESI-HRMS to verify molecular ion peaks (e.g., m/z 211.30 [M+H]⁺ for C₁₁H₂₁N₃O) .
    • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if applicable).

    Q. What preliminary biological screening assays are suitable for this compound?

    Recommended Assays :

    • Antimicrobial Activity :
      • Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains using broth microdilution (MIC determination) .
      • Positive controls: Streptomycin (bacteria), Nystatin (fungi).
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins.
    • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms due to pyrazole’s affinity for heterocyclic targets .

    Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

    SAR Strategies :

    • Modify Substituents :
      • Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
      • Vary alkyl chain length to optimize lipophilicity (logP) for blood-brain barrier penetration .
    • Heterocycle Replacement : Substitute pyrazole with triazole or indole to alter binding kinetics .

    Q. Case Study :

    • Compound 9h (3,5-dinitrobenzamide derivative) showed 4x higher activity against S. aureus than the parent compound, attributed to nitro groups enhancing target affinity .

    Q. What computational methods are effective for predicting the binding modes of this compound with biological targets?

    Methodological Pipeline :

    Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., β-lactamase or EGFR kinase).

    MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

    Free Energy Calculations : Apply MM/PBSA to quantify binding affinities .

    Q. Key Findings :

    • The methoxypropyl chain may occupy hydrophobic pockets in kinase targets, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues .

    Q. How can researchers resolve contradictions in reported biological data for pyrazole derivatives?

    Analytical Framework :

    • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, serum content).
    • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for MIC assays).
    • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .

    Example Conflict : Discrepancies in antifungal activity may arise from strain-specific resistance mechanisms or variations in compound solubility.

    Q. What advanced spectroscopic techniques are critical for studying degradation pathways?

    Techniques :

    • LC-HRMS/MS : Identify degradation products under stressed conditions (e.g., heat, UV light).
    • NMR Kinetic Studies : Track real-time decomposition in D₂O or buffered solutions.
    • EPR Spectroscopy : Detect radical intermediates during oxidative degradation .

    Q. Degradation Insights :

    • The methoxy group is prone to demethylation under acidic conditions, forming a phenolic byproduct .

    Retrosynthesis Analysis

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    1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
    Reactant of Route 2
    Reactant of Route 2
    1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.